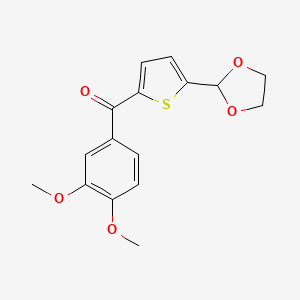

2-(3,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Vue d'ensemble

Description

2-(3,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is an organic compound that features a thiophene ring substituted with a dimethoxybenzoyl group and a dioxolane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

Introduction of the dimethoxybenzoyl group: This step might involve Friedel-Crafts acylation using 3,4-dimethoxybenzoyl chloride and a Lewis acid catalyst.

Attachment of the dioxolane ring: This could be done through a reaction with a suitable dioxolane precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene can undergo various types of chemical reactions, including:

Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at the benzoyl or thiophene rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has indicated that derivatives of thiophene compounds exhibit antimicrobial properties. A study conducted by researchers examining various thiophene derivatives found that compounds similar to 2-(3,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene demonstrated significant activity against several bacterial strains. This suggests potential applications in developing new antibiotics or antifungal agents .

Anticancer Properties

Thiophene derivatives have been investigated for their anticancer effects. In vitro studies have shown that certain thiophene-based compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific structural features of this compound may enhance its efficacy in targeting cancer cells while minimizing toxicity to normal cells .

Organic Photovoltaics

The compound's unique electronic properties make it suitable for applications in organic photovoltaics (OPVs). The incorporation of thiophene units into polymeric structures has been shown to improve charge transport and light absorption characteristics in solar cells. Research indicates that compounds like this compound can be utilized to enhance the efficiency of OPVs by acting as electron donors or acceptors in the photovoltaic layer .

Conductive Polymers

In materials science, thiophene derivatives are often used to synthesize conductive polymers. These polymers have applications in flexible electronics and sensors due to their excellent conductivity and mechanical flexibility. The presence of the dioxolane moiety in this compound contributes to its solubility and processability in various solvents, making it an attractive candidate for polymer synthesis .

Building Block for Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications through various chemical reactions such as nucleophilic substitutions and cross-coupling reactions. This versatility is crucial for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .

Case Studies

Mécanisme D'action

The mechanism of action of 2-(3,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(3,4-Dimethoxybenzoyl)thiophene: Lacks the dioxolane ring.

5-(1,3-Dioxolan-2-YL)thiophene: Lacks the dimethoxybenzoyl group.

2-Benzoyl-5-(1,3-dioxolan-2-YL)thiophene: Lacks the methoxy groups on the benzoyl ring.

Uniqueness

2-(3,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is unique due to the presence of both the dimethoxybenzoyl and dioxolane groups, which could confer distinct chemical and physical properties compared to similar compounds. These unique features might make it particularly useful in specific applications, such as in the design of new materials or as a pharmacophore in drug discovery.

Activité Biologique

2-(3,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is a compound with the potential for various biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological effects, and potential applications based on recent studies and findings.

- Molecular Formula : CHOS

- Molecular Weight : 320.36 g/mol

- CAS Number : 898779-10-7

Synthesis

The synthesis of this compound typically involves coupling reactions between thiophene derivatives and benzoyl chlorides. The presence of the dioxolane moiety enhances solubility and may influence biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound was tested against several cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The results indicated cytotoxic effects with IC values ranging from 1.54 µM to 4.52 µM for different cell lines, while standard drugs like doxorubicin had higher IC values (7.46 to 8.29 µM) .

The anticancer mechanisms explored include:

- EGFR Inhibition : The compounds were found to inhibit epidermal growth factor receptor (EGFR), a common target in cancer therapy.

- Apoptosis Induction : Studies showed activation of apoptotic pathways involving proteins such as Bax and Bcl-2.

- Cell Cycle Arrest : Analysis indicated that these compounds could induce cell cycle arrest in cancer cells, preventing proliferation .

Antimicrobial Activity

In addition to anticancer properties, compounds containing the dioxolane structure have shown promising antimicrobial activity. A study reported that derivatives exhibited significant antibacterial effects against various strains, with minimum inhibitory concentration (MIC) values demonstrating effectiveness against Staphylococcus aureus and Candida albicans .

Comparative Biological Activity Table

| Compound | Activity Type | Target Organism | IC/MIC (µM or µg/mL) |

|---|---|---|---|

| This compound | Anticancer | HepG2 | 1.54 |

| Anticancer | HCT116 | 4.52 | |

| Doxorubicin | Anticancer | HepG2 | 7.46 |

| Dioxolane Derivative A | Antibacterial | S. aureus | 625–1250 |

| Dioxolane Derivative B | Antifungal | C. albicans | N/A |

Case Study 1: Anticancer Efficacy

In a controlled study, researchers synthesized several thiophene derivatives and evaluated their cytotoxicity using the SRB assay on HepG2 and MCF-7 cell lines. The results indicated that compounds with similar structures to this compound had significant antiproliferative effects without affecting normal cell lines .

Case Study 2: Antimicrobial Screening

A series of dioxolane derivatives were screened for antimicrobial activity against common pathogens. The results showed that certain derivatives displayed strong antibacterial activity against S. epidermidis and antifungal activity against C. albicans, indicating the potential for developing new antimicrobial agents based on this scaffold .

Propriétés

IUPAC Name |

(3,4-dimethoxyphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5S/c1-18-11-4-3-10(9-12(11)19-2)15(17)13-5-6-14(22-13)16-20-7-8-21-16/h3-6,9,16H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPQLHPPKNFWCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641977 | |

| Record name | (3,4-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-10-7 | |

| Record name | (3,4-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.